Antioxidant Potency: DPPH Radical Scavenging Activity vs. Ferulic Acid Derivatives
Coniferyl alcohol demonstrates markedly superior antioxidant activity compared to its biosynthetically related ferulic acid derivatives. In kinetic DPPH radical scavenging assays, coniferyl alcohol exhibited activity equivalent to isoeugenol, and both were significantly more potent than ferulic acid, coniferyl aldehyde, and ethyl ferulate [1].
| Evidence Dimension | DPPH Radical Scavenging Activity (Kinetic Study) |
|---|---|
| Target Compound Data | Isoeugenol ~ Coniferyl Alcohol |
| Comparator Or Baseline | Ferulic acid, Coniferyl aldehyde, Ethyl ferulate |
| Quantified Difference | Coniferyl alcohol >> Ferulic acid (~ coniferyl aldehyde ~ ethyl ferulate) |
| Conditions | In vitro DPPH radical scavenging kinetic assay |
Why This Matters
This quantifiable difference in antioxidant capacity is crucial for selecting the appropriate precursor or additive in applications where oxidative stability is paramount, such as in food science, cosmetics, or materials preservation.
- [1] Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups. (2003). Journal of Agricultural and Food Chemistry, 51(22), 6524-6532. View Source
